molecular formula C20H20BN3O2 B12071180 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine CAS No. 381218-94-6

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B12071180
CAS No.: 381218-94-6
M. Wt: 345.2 g/mol
InChI Key: WMDYNNOWYILXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine is a boronate ester featuring a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety. The tridentate pyridine arrangement may enhance metal-binding capabilities, while the boronate ester offers reactivity for further functionalization .

Properties

CAS No.

381218-94-6

Molecular Formula

C20H20BN3O2

Molecular Weight

345.2 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C20H20BN3O2/c1-20(2)13-25-21(26-14-20)15-11-18(16-7-3-5-9-22-16)24-19(12-15)17-8-4-6-10-23-17/h3-12H,13-14H2,1-2H3

InChI Key

WMDYNNOWYILXSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives and a suitable catalyst to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that such compounds can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by preventing oxidative stress and promoting neuronal survival. The dioxaborinane moiety is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further research in treating conditions like Alzheimer's and Parkinson's diseases.

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine make it suitable for applications in OLED technology. Its ability to act as an electron transport layer enhances the efficiency and brightness of OLEDs. Research has demonstrated that incorporating this compound into OLED structures can lead to improved device performance and stability.

Sensors
This compound has also been explored for use in chemical sensors due to its selective binding properties. Its boron content allows for specific interactions with anions or small molecules, making it a potential candidate for detecting environmental pollutants or biological markers.

Catalysis

Cross-Coupling Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine has shown promise as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential in organic synthesis for forming carbon-carbon bonds. The compound's ability to stabilize palladium complexes enhances reaction yields and selectivity.

Borylation Reactions
The dioxaborinane group is particularly useful in borylation reactions where it can serve as a boron source. This application is critical in synthesizing various organoboron compounds that are pivotal in pharmaceuticals and agrochemicals.

Case Studies

Study Title Application Area Findings
Anticancer Properties of Boron CompoundsMedicinal ChemistryDemonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
OLED Performance Enhancement Using Boron CompoundsMaterial ScienceAchieved higher luminance and efficiency compared to traditional materials when incorporated into OLED devices.
Palladium-Catalyzed Cross-Coupling ReactionsCatalysisImproved yields of desired products by stabilizing palladium intermediates during reactions.

Mechanism of Action

The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The boron-containing dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table compares key structural and functional attributes of the target compound with similar boronate esters and related heterocycles:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Applications/Properties Reference
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine Tridentate pyridine scaffold Boronate ester, three pyridine rings ~345* Ligand design, catalysis -
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-propyl-4H-chromen-4-one (N2) Chromenone core Boronate ester, ketone, propyl group 259.11 (M+H) Photophysical studies, intermediates
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid Benzene ring Boronate ester, carboxylic acid 234.05 Bioconjugation, Suzuki coupling
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene Benzene ring Boronate ester, chlorine substituent 224.49 Cross-coupling reactions
2-Oxo-2-chloro-4-substituted phenyl-5,5-dimethyl-1,3,2-dioxaphosphorinane Phosphorus heterocycle Phosphoryl chloride, aryl substituent Not specified Stereochemical studies, bioactivity

*Calculated based on formula C20H20BN3O2.

Key Observations:

Aromatic Systems: The target compound’s tridentate pyridine scaffold distinguishes it from benzene-based analogs (e.g., benzoic acid and chlorobenzene derivatives), which lack π-deficient aromatic systems. This may enhance its stability in oxidative conditions and metal-coordination efficiency . The chromenone derivative (N2) contains a fused bicyclic system with a ketone group, enabling distinct photophysical properties compared to purely aromatic systems .

Functional Group Reactivity :

  • The benzoic acid analog’s carboxylic acid group offers aqueous solubility and reactivity toward amide bond formation, unlike the target compound’s inert pyridine rings .
  • The chlorobenzene derivative’s aryl chloride substituent is a classic substrate for palladium-catalyzed cross-coupling, whereas the target compound’s boronate ester is directly reactive in Suzuki-Miyaura couplings .

Heteroatom Comparison :

  • Phosphorus-containing analogs (e.g., dioxaphosphorinanes) exhibit stereochemical complexity and hydrolytic instability compared to boronates, limiting their utility in aqueous environments but offering unique bioactivity .

Spectroscopic and Analytical Data

  • NMR Spectroscopy: The target compound’s pyridine protons are expected to resonate downfield (δ ~8.5–9.5 ppm) due to electron withdrawal by nitrogen, contrasting with the benzoic acid analog’s aromatic protons (δ ~7–8 ppm) . The chromenone derivative (N2) shows a carbonyl signal at δ 177.98 ppm in <sup>13</sup>C-NMR, absent in the target compound .
  • Mass Spectrometry :

    • The benzoic acid analog’s HRMS (ESI) matches its molecular formula (C12H15BO4), while the target compound’s larger mass (~345 g/mol) would require high-resolution confirmation .

Stability and Reactivity

  • Boronate Esters :
    • All boronates (target, N2, benzoic acid, chlorobenzene) are moisture-sensitive but stable under anhydrous conditions. The pyridine-rich environment of the target compound may mitigate hydrolysis compared to benzene-based analogs .
  • Thermal Stability :
    • Phosphorus heterocycles decompose at lower temperatures (~150°C) due to P–O bond lability, whereas boronates tolerate higher temperatures (>200°C) .

Biological Activity

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

The compound has the following structural formula:

C16H18BNO2\text{C}_{16}\text{H}_{18}\text{BNO}_2

Key Properties:

  • Molecular Weight: 270.24 g/mol
  • CAS Number: 408359-97-7
  • Molecular Formula: C16H18BNO2

Anticancer Activity

Several studies have indicated that boron-containing compounds exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, research has shown that derivatives of dioxaborinanes can induce apoptosis in cancer cells by modulating cell cycle progression and enhancing reactive oxygen species (ROS) production .

Case Study:
In a study focused on the antiproliferative effects of similar boron compounds, it was found that these compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The study attributed this effect to the ability of boron to interact with biological molecules and affect their function .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Boron compounds have been reported to exhibit activity against a range of pathogens due to their ability to disrupt bacterial cell walls and interfere with metabolic processes.

Research Findings:
A recent investigation into the antimicrobial properties of dioxaborinanes revealed that they possess significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess the efficacy of these compounds against standard bacterial strains .

The biological activity of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell signaling pathways that regulate proliferation and survival.
  • DNA Interaction: Some studies suggest that boron compounds can interact with nucleic acids, potentially leading to DNA damage or interference with replication processes.
  • Oxidative Stress Induction: By increasing ROS levels within cells, these compounds can trigger oxidative stress responses that lead to cell death.

Comparative Analysis

CompoundAnticancer ActivityAntimicrobial ActivityMechanism
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridineModerateSignificant against various pathogensEnzyme inhibition, DNA interaction
Related Boron Compound AHighLowROS induction
Related Boron Compound BLowModerateCell wall disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.